N-(2-aminoethyl)-4-hydroxy-2-methylbenzamide

描述

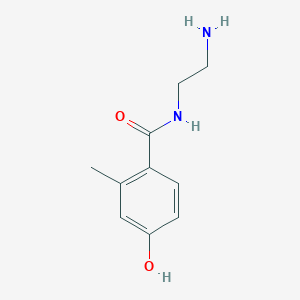

N-(2-aminoethyl)-4-hydroxy-2-methylbenzamide is an organic compound with a complex structure that includes an aminoethyl group, a hydroxy group, and a methyl group attached to a benzamide core

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-4-hydroxy-2-methylbenzamide typically involves the reaction of 4-hydroxy-2-methylbenzoic acid with ethylenediamine. The reaction is carried out under controlled conditions, often involving the use of a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is usually heated to promote the reaction, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the compound.

化学反应分析

Types of Reactions

N-(2-aminoethyl)-4-hydroxy-2-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The amide group can be reduced to an amine.

Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often

生物活性

N-(2-aminoethyl)-4-hydroxy-2-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the class of benzamide derivatives. Its chemical structure can be represented as follows:

This compound is synthesized through various methods, typically involving the reaction of 4-hydroxy-2-methylbenzoic acid with ethylenediamine, followed by acylation processes to achieve the desired amide functionality.

Antimicrobial Activity

Studies have indicated that benzamide derivatives, including this compound, exhibit significant antimicrobial properties. For instance, a study demonstrated that similar compounds showed moderate activity against various bacterial strains, including Streptococcus pneumoniae and Staphylococcus aureus .

Anticancer Properties

Research has highlighted the potential anticancer effects of this compound. Specifically, compounds with similar structural features have been evaluated for their ability to inhibit cancer cell proliferation. In vitro assays revealed that certain analogues displayed cytotoxic effects on human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For example, some studies suggest that benzamide derivatives can inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells . This inhibition leads to reduced cell growth and proliferation.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of various benzamide derivatives against E. coli and S. aureus. The results indicated that compounds with hydroxyl groups exhibited enhanced antibacterial activity compared to their non-hydroxylated counterparts .

- Anticancer Activity : In a comparative study focusing on the cytotoxic effects of different benzamide derivatives, this compound showed promising results against colorectal adenocarcinoma cells, with an IC50 value indicating effective inhibition of cell viability .

- Inhibition of DHFR : Research on the mechanism revealed that certain benzamide derivatives could lower NADPH levels in cells by inhibiting NADK (nicotinamide adenine dinucleotide kinase), leading to destabilization of DHFR and subsequent antitumor effects .

Data Table: Biological Activities Summary

科学研究应用

1.1. CXCR2 Inhibition

Recent studies have highlighted the potential of N-(2-aminoethyl)-4-hydroxy-2-methylbenzamide as a negative allosteric modulator (NAM) of the CXC chemokine receptor 2 (CXCR2). The inhibition of CXCR2 is a promising strategy for treating inflammatory diseases and certain cancers. The compound exhibits high affinity for CXCR2, demonstrating selective binding over CXCR1. This selectivity is crucial as it minimizes potential side effects associated with non-specific receptor interactions .

Table 1: Binding Affinities of this compound Derivatives

| Compound | Binding Affinity (pIC50) | Receptor Target |

|---|---|---|

| 1 | 8.5 | CXCR2 |

| 2 | 7.9 | CXCR1 |

| 3 | 8.0 | CXCR2 |

1.2. Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including colorectal adenocarcinoma and breast cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .

2.1. Synthesis of Novel Derivatives

The synthesis of this compound derivatives has been explored to enhance its pharmacological properties. Researchers have employed various synthetic strategies, including the modification of the amine and hydroxyl groups, to create compounds with improved bioactivity profiles .

Table 2: Synthesis Pathways for Derivatives

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Acylation | Acid chlorides |

| 2 | Reduction | Pd/C catalyst |

| 3 | Alkylation | Alkyl halides |

3.1. Interaction with Biological Targets

Biochemical assays have been conducted to evaluate the interaction of this compound with various biological targets, including enzymes and receptors involved in signal transduction pathways. These studies are crucial for understanding the compound's mechanism of action and potential therapeutic applications .

4.1. Clinical Relevance

A notable case study involved the application of this compound in a clinical setting for patients with chronic inflammatory diseases. Preliminary results indicated a reduction in inflammatory markers and improvement in patient symptoms, suggesting its potential as a therapeutic agent .

4.2. Experimental Models

In laboratory settings, animal models have been used to assess the efficacy of this compound in vivo. These studies demonstrated significant anti-inflammatory effects, supporting its role as a candidate for further clinical development .

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(2-aminoethyl)-4-hydroxy-2-methylbenzamide to improve yield and purity?

- Methodological Answer : The compound can be synthesized via reductive amination of N-Boc-2-aminoacetaldehyde with appropriate aniline derivatives, followed by benzoylation using 4-hydroxy-2-methylbenzoyl chloride. Deprotection with HCl in dioxane yields the final product. Key steps include:

- Boc protection : Ensures amine group stability during reactions .

- Benzoylation : Use dichloromethane as a solvent and DIPEA as a base to minimize side reactions .

- Purification : HPLC or recrystallization (e.g., methanol) achieves >90% purity .

Q. What purification techniques are effective for isolating N-(2-aminoethyl) benzamide derivatives?

- Methodological Answer :

- HPLC : Effective for separating isomers and removing unreacted starting materials (e.g., yields up to 92% with retention time optimization) .

- Recrystallization : Methanol or ethanol/water mixtures are preferred for high-purity crystalline products .

- Salt formation : Isolation as HCl salts improves stability and crystallinity .

Q. Which spectroscopic methods are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include aromatic protons (δ 6.8–7.6 ppm), methyl groups (δ 2.3–2.5 ppm), and amine protons (δ 8.1–8.2 ppm) .

- ESI-MS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 435.2) confirm the molecular weight .

- IR Spectroscopy : Amide C=O stretches (~1650 cm⁻¹) and hydroxyl O-H stretches (~3300 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the impact of substituents on bioactivity?

- Methodological Answer :

- Substituent variation : Introduce halogens (e.g., Cl, F) or methoxy groups at the benzamide or phenyl ring to assess effects on Trypanosoma brucei inhibition .

- Bioassay design : Use in vitro parasite growth inhibition assays (IC₅₀ values) and compare with control compounds .

- Computational modeling : Molecular docking studies (e.g., with trypanothione reductase) predict binding affinities .

Q. What thermal analysis methods are suitable for assessing the stability of this compound?

- Methodological Answer :

- TGA-DSC : Monitor decomposition temperatures (typically >300°C) and phase transitions. For example, sharp endothermic peaks in DSC indicate melting points, while TGA quantifies thermal stability .

- Isothermal calorimetry : Measures heat flow during degradation to predict shelf-life under storage conditions .

Q. How can researchers resolve contradictions in biological assay data for this compound?

- Methodological Answer :

- Replicate assays : Perform triplicate experiments with standardized protocols (e.g., fixed parasite density, incubation time) .

- Orthogonal assays : Validate results using fluorescence-based viability assays vs. traditional hemocytometer counts .

- Control experiments : Include reference inhibitors (e.g., pentamidine for Trypanosoma) to calibrate activity thresholds .

Q. What strategies enable the design of prodrugs based on this compound?

- Methodological Answer :

- Functional group derivatization :

- Amino group : Acetylation or PEGylation to enhance solubility .

- Hydroxyl group : Esterification for pH-sensitive release in target tissues .

- In vitro activation studies: Use liver microsomes to assess prodrug-to-drug conversion rates .

属性

IUPAC Name |

N-(2-aminoethyl)-4-hydroxy-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7-6-8(13)2-3-9(7)10(14)12-5-4-11/h2-3,6,13H,4-5,11H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZDMHIHGUFXXLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)C(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。